molecular formula C18H15ClN2O3S B11499722 ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11499722
M. Wt: 374.8 g/mol
InChI Key: PBOJFFAFJFYZCN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound belonging to the thienopyran family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system, a cyano group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyran Ring: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,2-b]pyran core. This can be achieved through the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.

    Amination: The introduction of the amino group at the 5-position is typically carried out using an amination reaction. This can involve the use of ammonia or an amine derivative under suitable conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of the cyano group and the ethyl ester functional group. These modifications can be achieved through reactions such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thieno[3,2-b]pyran ring. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers investigate its effects on cellular processes, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions within cells.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared with other compounds in the thienopyran family, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups can alter their reactivity, solubility, and ability to interact with biological targets, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 5-amino-7-(2-chlorophenyl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H15ClN2O3S/c1-3-23-18(22)13-9(2)25-16-14(10-6-4-5-7-12(10)19)11(8-20)17(21)24-15(13)16/h4-7,14H,3,21H2,1-2H3

InChI Key

PBOJFFAFJFYZCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CC=CC=C3Cl)C#N)N)C

Origin of Product

United States

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